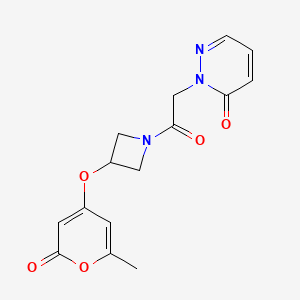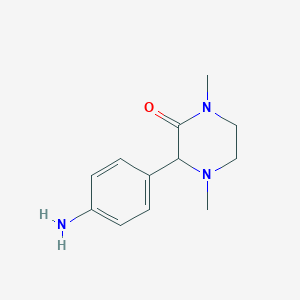
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one
説明
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product. It may also discuss any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This section would discuss how the compound reacts with other substances. It would detail the products of these reactions, the conditions under which they occur, and their mechanisms.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents.科学的研究の応用
Cyclization Reactions
- Cyclization of Aryl-Cyanamides : Involvement in cyclization reactions with aryl-cyanamides, leading to the formation of various derivatives like 2-aminoquinazoline and hexahydro-pyrazino derivatives (Shikhaliev et al., 2008).
Medicinal Chemistry
- Antimicrobial Screening : A derivative, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed significant antimicrobial activity in studies against various bacteria and fungi (Obasi et al., 2016).
Molecular Chemistry
- X-ray and NMR Studies : Investigation of the complex structure of 1,4-dimethylpiperazine mono-betaine and its derivatives in solution using X-ray diffraction and NMR spectroscopy (Dega-Szafran et al., 2006).
Sensor Technology
- Fluorescent Chemosensors : Development of a fluorescent-based receptor for highly selective detection of metal ions like Cu²⁺ and Zn²⁺, demonstrating potential in molecular logic gate applications (Fegade et al., 2015).
Hydrogel Modification
- Hydrogel Functional Modification : Radiation-induced hydrogels were modified with various amine compounds, including a derivative of 4-aminoantipyrine, to improve their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Analytical Chemistry
- Colurimetric and Fluorescent Sensors : A Schiff base synthesized from 4-aminoantipyrine showed effective response as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III) (Soufeena & Aravindakshan, 2019).
Crystallography
- Crystal Structure Analysis : Analysis of the crystal structure of a salt derived from 1,4-dimethylpiperazine, providing insights into molecular interactions and configurations (Craig et al., 2012).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
将来の方向性
This would discuss potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.
Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a novel or less-studied compound, much of this information may not be available. In such cases, researchers often need to conduct these analyses themselves. If you’re working with a novel compound, please ensure to follow all relevant safety protocols.
特性
IUPAC Name |
3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONZLNUSKUBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

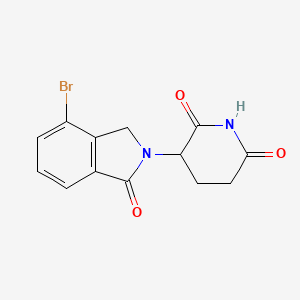
![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)
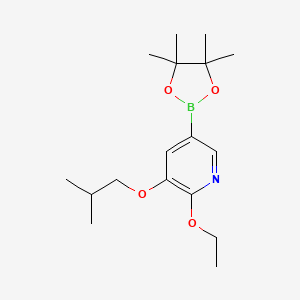
![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)
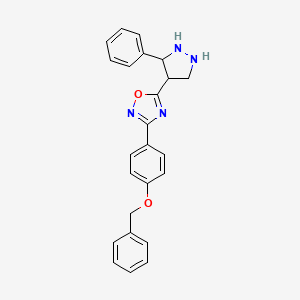

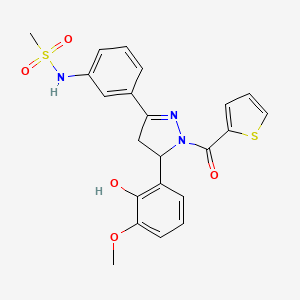
![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)
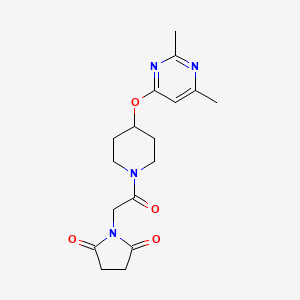
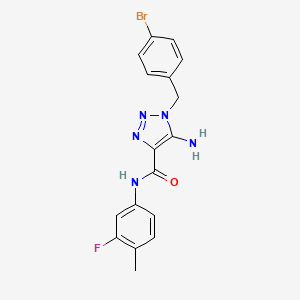
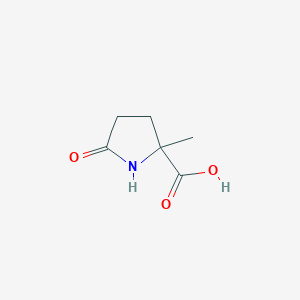
![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)
